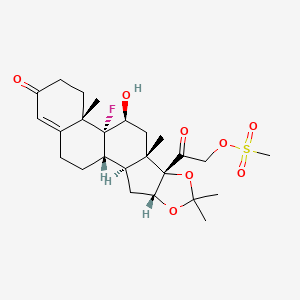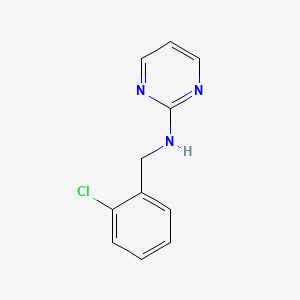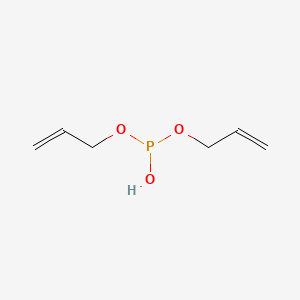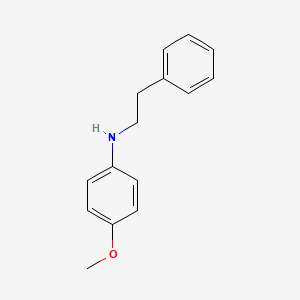
4-methoxy-N-(2-phenylethyl)aniline
Übersicht
Beschreibung
4-methoxy-N-(2-phenylethyl)aniline is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of this compound consists of two different phenyl rings and an aromatic amide function . The InChI code for this compound is 1S/C15H17NO/c1-17-15-9-7-14 (8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.31 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
- Structural and Vibrational Analysis: Efil and Bekdemir (2014) synthesized 4-Methoxy-N-(3-phenylallylidene) aniline and analyzed its molecular structure, vibrational frequencies, and NMR shifts using spectroscopic techniques and computational methods. This study provided insights into the compound's geometrical parameters and electronic properties (Efil & Bekdemir, 2014).
Chemical Reactivity and Synthesis
- Oxidation with Hydrogen Peroxide: Gebhardt et al. (2008) reported on the selective oxidation of substituted anilines, including 4-methoxy-N-(4-nitrophenyl)aniline, to yield azoxyarenes and other oxidation by-products. The study also included the structural elucidation of these compounds (Gebhardt et al., 2008).
- Preparation of Diaryl Ketone Anils: Ōkubo and Ueda (1980) utilized phenyliminodimagnesium reagents for the condensation with benzophenones and fluorenone, leading to the preparation of N-(diarylmethylene)anilines, including derivatives of methoxy-substituted anilines (Ōkubo & Ueda, 1980).
Material Science and Optics
- Hyperbranched Polymers for Nonlinear Optics: Zhang, Wada, and Sasabe (1997) developed a hyperbranched polymer using 4-(2-cyano-2-methoxy-carbonylvinyl)aniline as a nonlinear optical chromophore, demonstrating its good solubility in polar organic solvents and potential in optical applications (Zhang, Wada, & Sasabe, 1997).
Drug Development and Medical Research
- Antimicrobial Activity: Subi et al. (2022) synthesized 4-Methoxy-N-(nitrobenzylidene)-aniline and investigated its antimicrobial activity against various microorganisms. The study also included molecular docking studies and molecular dynamic simulations to assess the compound's potential in drug development (Subi et al., 2022).
Environmental Chemistry
- Fenton-like Oxidation for Wastewater Treatment: Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation using methoxyanilines, including 4-Methoxyaniline, for the degradation of toxic compounds in wastewater, highlighting its relevance in environmental chemistry and pollution control (Chaturvedi & Katoch, 2020).
Wirkmechanismus
Target of Action
This compound is structurally similar to fentanyl analogs , which primarily target opioid receptors in the nervous system . .
Mode of Action
If it behaves similarly to fentanyl analogs, it may bind to opioid receptors, triggering a series of biochemical reactions that result in analgesic effects .
Biochemical Pathways
If it acts like fentanyl analogs, it may influence pathways involving opioid receptors . These receptors play a crucial role in pain perception and reward systems in the brain .
Pharmacokinetics
Fentanyl analogs are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine . The bioavailability of 4-methoxy-N-(2-phenylethyl)aniline would depend on these factors.
Result of Action
If it acts similarly to fentanyl analogs, it may cause analgesia, sedation, and potentially, respiratory depression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKMFKLSODSWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507618 | |
| Record name | 4-Methoxy-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2405-59-6 | |
| Record name | 4-Methoxy-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)
![Phenol, 4-[(1-methylethyl)amino]-](/img/structure/B3050084.png)

![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)
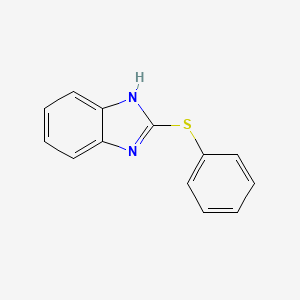

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)
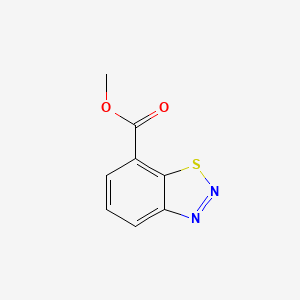
![2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B3050098.png)
